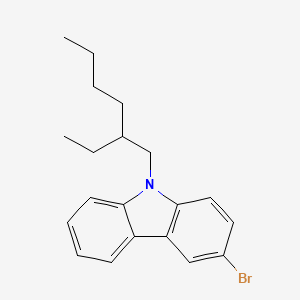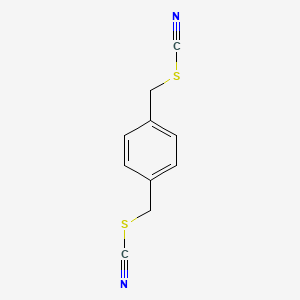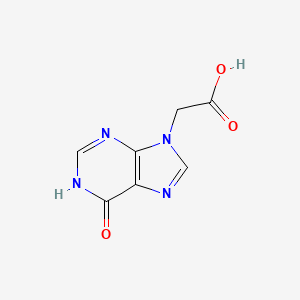
5,6,7,8-Tetrahydroquinolin-3-ol
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinolin-3-ol is a compound that belongs to the tetrahydroquinoline family, which is characterized by a partially-saturated bicyclic ring structure. This family of compounds is significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The specific compound of interest, 5,6,7,8-tetrahydroquinolin-3-ol, is a versatile intermediate that can be used to synthesize a wide range of derivatives with potential therapeutic applications.
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-3-ol derivatives has been explored through various methods. One approach involves a one-pot synthesis of trifluoromethyl-containing derivatives, which are valuable due to the metabolically stable CF3 group . Another method includes the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol to yield enantiomerically pure compounds . Additionally, the synthesis of new tetrahydroisoquinolines and related compounds has been reported, which involves a series of reactions including Thorpe–Zeigler cyclization . Furthermore, the preparation of amino-substituted derivatives via catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines has been described .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinolin-3-ol derivatives is characterized by the presence of a tetrahydroquinoline core, which can be functionalized at various positions to yield a diverse array of compounds. The crystal structure of some derivatives has been determined by X-ray diffraction analysis, providing insight into the three-dimensional arrangement of atoms and the potential for intermolecular interactions .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinolin-3-ol derivatives can undergo a variety of chemical reactions. For instance, the mesylation of enantiomerically pure derivatives followed by substitution reactions can yield products with an inversion of configuration . The Thorpe–Zeigler cyclization is another reaction that can be used to synthesize ring-fused tetrahydroquinoline derivatives . Additionally, the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides has been achieved through reactions with trimethylsilyl isocyanate and isothiocyanate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-3-ol derivatives are influenced by the substituents attached to the tetrahydroquinoline core. These properties are crucial for determining the compound's suitability for various applications, including its potential as a therapeutic agent. For example, the introduction of a trifluoromethyl group can enhance the metabolic stability of the compound . The enantioselective synthesis of these derivatives is also important for their biological activity, as the stereochemistry can significantly affect the interaction with biological targets .
Comprehensive Analysis
Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure Derivatives
5,6,7,8-Tetrahydroquinolin-3-ol has been utilized in the synthesis of enantiomerically pure derivatives. For instance, Uenishi and Hamada (2002) demonstrated the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, leading to enantiomerically pure (S)- and (R)- forms in excellent yields (Uenishi & Hamada, 2002).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 5,6,7,8-Tetrahydroquinolines, which include 5,6,7,8-Tetrahydroquinolin-3-ol, are important due to their partially-saturated bicyclic ring structure and stability. Johnson et al. (2013) optimized the preparation of trifluoromethyl-containing 5,6,7,8-tetrahydroquinolines using NMR studies, highlighting their value in medicinal chemistry (Johnson et al., 2013).
Enantioselective Synthesis
Suh and Kim (2014) developed an enantioselective organocatalytic synthesis method for tetrahydroquinolines, including ring-fused derivatives. This method involves aerobic oxidation and a 1,5-hydride transfer/cyclization sequence, emphasizing the compound's utility in producing stereochemically complex structures (Suh & Kim, 2014).
Eco-friendly Synthesis Techniques
Damera and Pagadala (2023) explored an eco-friendly approach for constructing derivatives of 5,6,7,8-tetrahydroquinolin-3-ol. They focused on synthesizing tetrahydronaphthalene and tetrahydroisoquinoline derivatives using a benign mortar and pestle grinding technique, demonstrating the compound's role in green chemistry (Damera & Pagadala, 2023).
Anti-corrosion Properties
The compound also finds application in corrosion inhibition. Douche et al. (2020) investigated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including variants of 5,6,7,8-tetrahydroquinolin-3-ol, for mild steel in acidic mediums. Their study combines gravimetric and electrochemical techniques with theoretical calculations, showing the practical applications of these derivatives in industry (Douche et al., 2020).
Mass Spectral Analysis
For analytical applications, Draper and Maclean (1968) recorded the mass spectra of 5,6,7,8-tetrahydroquinoline and its analogs, providing valuable information for understanding its fragmentation mechanisms in mass spectrometry (Draper & Maclean, 1968).
Mécanisme D'action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
One study suggests that a structurally similar compound exhibited in vitro antiproliferative activity and induced oxidative stress in cancer cells .
Safety and Hazards
Orientations Futures
The future directions for 5,6,7,8-Tetrahydroquinolin-3-ol could involve further exploration of its anticancer activity. A related compound has shown promising results in inhibiting CRC growth and proliferation . This suggests that 5,6,7,8-Tetrahydroquinolin-3-ol and its derivatives could be potential lead compounds for drug discovery based on quinone derivatives .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNUQKAJHVAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663716 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-3-ol | |
CAS RN |
655239-64-8 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





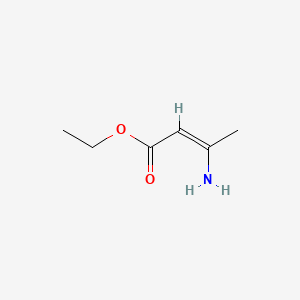


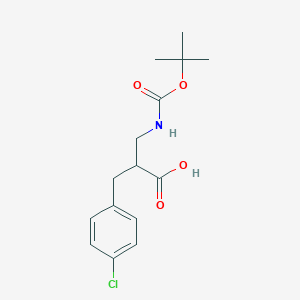
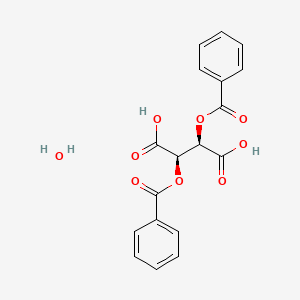
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B3029348.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)
